N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine (Boc-D-1-Nal-OH), CAS 76932-48-4, is a highly hydrophobic, sterically demanding unnatural D-amino acid derivative widely utilized as a critical building block in advanced peptide synthesis. Featuring a bulky 1-naphthyl side chain and D-stereochemistry, this compound is engineered to impart significant proteolytic resistance and lock specific bioactive conformations in therapeutic peptides, such as gonadotropin-releasing hormone (GnRH) antagonists and opioid receptor modulators [1]. The tert-butoxycarbonyl (Boc) protecting group makes it specifically suited for Boc-solid-phase peptide synthesis (Boc-SPPS) and liquid-phase synthesis workflows, offering orthogonal reactivity to base-labile protecting groups and ensuring high coupling efficiencies in multi-gram scale pharmaceutical manufacturing.
Substituting Boc-D-1-Nal-OH with closely related analogs fundamentally disrupts both synthetic workflows and downstream pharmacological performance. Replacing it with the 2-naphthyl isomer (Boc-D-2-Nal-OH) alters the steric bulk distribution, which drastically reduces target receptor binding affinity and shifts supramolecular assembly pathways [1]. Substitution with less bulky aromatic amino acids, such as Boc-D-Phe-OH, fails to provide the necessary hydrophobic surface area, leading to a massive drop in bioactivity and enzymatic stability [2]. Furthermore, substituting with Fmoc-D-1-Nal-OH is unviable in liquid-phase synthesis or specific Boc-SPPS protocols, as it requires base-catalyzed (piperidine) deprotection that can trigger side reactions in base-sensitive peptide sequences, whereas the Boc group allows for clean, acid-catalyzed (TFA) deprotection.
The specific substitution position on the naphthyl ring dictates receptor interaction strength. In structure-activity relationship studies of endomorphin-2 analogs, substitution with D-1-Nal at position 4 yielded a highly potent mu-opioid receptor antagonist with a pA2 value of 7.95, whereas the D-2-Nal comparator analog showed a significantly weaker pA2 of 6.42 [1].
| Evidence Dimension | Mu-opioid receptor antagonist potency (pA2) |
| Target Compound Data | pA2 = 7.95 (D-1-Nal analog) |
| Comparator Or Baseline | pA2 = 6.42 (D-2-Nal analog) |
| Quantified Difference | >30-fold higher antagonist potency for the 1-naphthyl isomer |
| Conditions | Competition experiments in CHO-MOR-Aeq cells against endomorphin-2 |
Procurement of the exact 1-naphthyl isomer is mandatory for maximizing receptor binding affinity in therapeutic peptide development, as the 2-naphthyl form is functionally inferior.
Replacing standard aromatic amino acids with D-1-Nal provides a massive boost to in vivo efficacy due to increased hydrophobic interaction and proteolytic resistance. In morphiceptin analogs, modification of position 3 with D-1-Nal improved analgesic effects by more than 150-fold compared to the D-Phe substituted baseline[1].
| Evidence Dimension | In vivo analgesic efficacy enhancement |
| Target Compound Data | >150-fold improvement (D-1-Nal substitution) |
| Comparator Or Baseline | Baseline efficacy (D-Phe substitution) |
| Quantified Difference | >150-fold increase in bioactivity |
| Conditions | In vivo analgesic models testing morphiceptin analogs |
Demonstrates that the extended aromatic system of Boc-D-1-Nal-OH justifies its higher cost over standard Boc-D-Phe-OH by delivering exponentially greater therapeutic potency.
Despite its significant hydrophobic bulk, Boc-D-1-Nal-OH maintains excellent processability for peptide synthesis. It exhibits a solubility of approximately 25 mg/mL in dimethylformamide (DMF) and 10 mg/mL in dimethyl sulfoxide (DMSO) . This ensures it remains fully dissolved during critical coupling steps, avoiding the premature aggregation that plagues less optimized bulky unnatural amino acids.
| Evidence Dimension | Solubility in DMF |
| Target Compound Data | ~25 mg/mL |
| Comparator Or Baseline | Aggregation thresholds of highly hydrophobic peptides |
| Quantified Difference | Maintains homogeneous solution state at standard coupling concentrations |
| Conditions | Dissolution in DMF purged with inert gas at room temperature |
High solubility in standard coupling solvents ensures reproducible, high-yield reactions during multi-gram scale pharmaceutical manufacturing.
The choice of the Boc protecting group over Fmoc is critical for specific synthetic routes. Boc-D-1-Nal-OH is deprotected using trifluoroacetic acid (TFA), which is completely orthogonal to base-labile protecting groups. In contrast, Fmoc-D-1-Nal-OH requires piperidine for deprotection, which can induce aspartimide formation or other base-catalyzed side reactions in sensitive peptide sequences .
| Evidence Dimension | Deprotection conditions and side-reaction avoidance |
| Target Compound Data | Acid-labile (TFA deprotection), base-stable |
| Comparator Or Baseline | Fmoc-D-1-Nal-OH (Base-labile, piperidine deprotection) |
| Quantified Difference | Elimination of base-catalyzed side reactions during iterative coupling |
| Conditions | Multi-step solid-phase or liquid-phase peptide synthesis |
Buyers synthesizing base-sensitive peptides or utilizing liquid-phase strategies must procure the Boc-protected variant to ensure structural integrity during deprotection.
Boc-D-1-Nal-OH is the optimal precursor for the N-terminal modification of gonadotropin-releasing hormone (GnRH) antagonists (e.g., Cetrorelix and 'Nal-Glu' analogs). Its high solubility in DMF and compatibility with acid-catalyzed deprotection make it ideal for the preparative-scale liquid-phase or Boc-SPPS synthesis required to produce these therapeutics in bulk[1].
Due to its proven ability to increase mu-opioid receptor antagonist potency by over 30-fold compared to the 2-naphthyl isomer, this compound is the specific building block of choice for synthesizing endomorphin and morphiceptin analogs. It provides the exact steric bulk needed to lock the peptide into a bioactive conformation [2].
In complex syntheses where base-sensitive residues or linkers are present, Boc-D-1-Nal-OH is selected over Fmoc-D-1-Nal-OH. The Boc group allows for clean TFA-mediated deprotection, preventing the aspartimide formation and racemization that can occur when using piperidine in Fmoc-based workflows .